molecular formula C11H12N2O3 B1439070 3-[(Cyclopropylcarbamoyl)amino]benzoic acid CAS No. 1146299-29-7

3-[(Cyclopropylcarbamoyl)amino]benzoic acid

Cat. No. B1439070
M. Wt: 220.22 g/mol
InChI Key: GSWYSHNMCULROB-UHFFFAOYSA-N
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Description

“3-[(Cyclopropylcarbamoyl)amino]benzoic acid” is a chemical compound with the molecular formula C11H12N2O3 and a molecular weight of 220.23 . It is a powder at room temperature .


Molecular Structure Analysis

The InChI code for “3-[(Cyclopropylcarbamoyl)amino]benzoic acid” is 1S/C11H12N2O3/c14-10(15)7-2-1-3-9(6-7)13-11(16)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,14,15)(H2,12,13,16) . This code provides a specific textual representation of the molecule’s structure.


Physical And Chemical Properties Analysis

“3-[(Cyclopropylcarbamoyl)amino]benzoic acid” is a powder at room temperature . It has a molecular weight of 220.22 .

Scientific Research Applications

Biosynthesis and Natural Product Synthesis

Benzoic acid derivatives, including 3-amino benzoic acids, are crucial precursors for a wide range of natural products, demonstrating their importance in biosynthetic pathways. These pathways are essential for producing compounds with various biological activities, highlighting the role of benzoic acid derivatives in synthesizing natural products (Kang, Shen, & Bai, 2012; Zhang & Stephanopoulos, 2016).

Microbial Biosynthesis

The engineering of microbial systems for the biosynthesis of benzoic acid derivatives, such as 3-amino benzoic acid, from simple substrates like glucose, showcases the potential for sustainable production of these compounds. Co-culture engineering approaches have been demonstrated to significantly enhance the production yields, suggesting the utility of microbial biosynthesis in generating benzoic acid derivatives for various applications (Zhang & Stephanopoulos, 2016).

Material Science and Crystallography

Benzoic acid derivatives have been studied for their structural properties and potential in material science. For example, co-crystals involving benzoic acid derivatives have been characterized, offering insights into their molecular structures and potential applications in designing materials with specific properties (Ma et al., 2015).

Antimicrobial Activity

Certain benzoic acid derivatives have been synthesized and tested for their antimicrobial properties, indicating their potential use as antibacterial agents. This suggests the broader applicability of benzoic acid derivatives, including 3-[(Cyclopropylcarbamoyl)amino]benzoic acid, in developing new antimicrobial compounds (Satpute, Gangan, & Shastri, 2018).

Safety And Hazards

The compound has been assigned the GHS07 pictogram, with the signal word “Warning”. Hazard statements include H303, H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3-(cyclopropylcarbamoylamino)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2O3/c14-10(15)7-2-1-3-9(6-7)13-11(16)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,14,15)(H2,12,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSWYSHNMCULROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901220935
Record name Benzoic acid, 3-[[(cyclopropylamino)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylcarbamoyl)amino]benzoic acid

CAS RN

1146299-29-7
Record name Benzoic acid, 3-[[(cyclopropylamino)carbonyl]amino]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1146299-29-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-[[(cyclopropylamino)carbonyl]amino]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901220935
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-[(cyclopropylcarbamoyl)amino]benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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